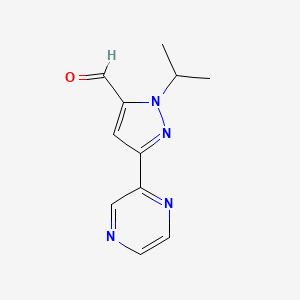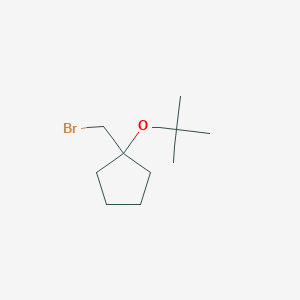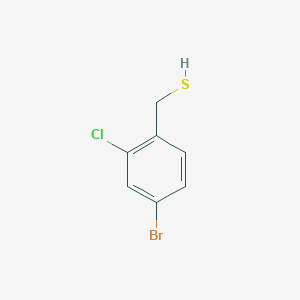
(4-Bromo-2-chlorophenyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-chlorophenyl)methanethiol is an organosulfur compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chlorophenyl)methanethiol typically involves the introduction of the methanethiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (4-Bromo-2-chlorophenyl)methyl halide, reacts with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate in an appropriate solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize by-products and waste.
化学反応の分析
Types of Reactions: (4-Bromo-2-chlorophenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic thiols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Aromatic thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
(4-Bromo-2-chlorophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (4-Bromo-2-chlorophenyl)methanethiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity to specific molecular targets.
類似化合物との比較
- (4-Bromo-2-fluorophenyl)methanethiol
- (4-Chloro-2-bromophenyl)methanethiol
- (4-Bromo-2-iodophenyl)methanethiol
Comparison: (4-Bromo-2-chlorophenyl)methanethiol is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which can influence its reactivity and properties. Compared to (4-Bromo-2-fluorophenyl)methanethiol, the chlorine atom provides different electronic effects, potentially altering the compound’s behavior in chemical reactions. Similarly, the presence of bromine and chlorine distinguishes it from (4-Chloro-2-bromophenyl)methanethiol and (4-Bromo-2-iodophenyl)methanethiol, each having distinct halogen atoms that affect their chemical and physical properties.
特性
分子式 |
C7H6BrClS |
|---|---|
分子量 |
237.55 g/mol |
IUPAC名 |
(4-bromo-2-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
InChIキー |
UWCAARLCLHVLJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Cl)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
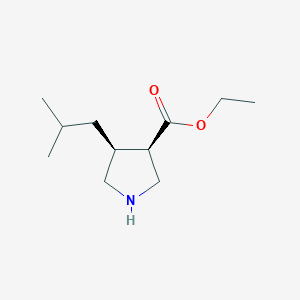

![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)

![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
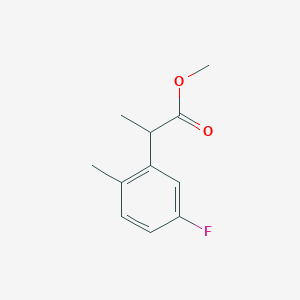
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
